molecular formula C7H12N4 B13480236 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole

Cat. No.: B13480236
M. Wt: 152.20 g/mol
InChI Key: UQWFVUXCVOHHLM-UHFFFAOYSA-N
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Description

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a methyl group and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(pyrrolidin-3-yl)-1H-1,2,4-triazole with methylating agents under basic conditions to introduce the methyl group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives.

Scientific Research Applications

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole
  • 5-methyl-3-(pyrrolidin-3-yl)-1H-imidazole

Uniqueness

5-methyl-3-(pyrrolidin-3-yl)-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of both a triazole and pyrrolidine ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5-methyl-3-pyrrolidin-3-yl-1H-1,2,4-triazole

InChI

InChI=1S/C7H12N4/c1-5-9-7(11-10-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3,(H,9,10,11)

InChI Key

UQWFVUXCVOHHLM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2CCNC2

Origin of Product

United States

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